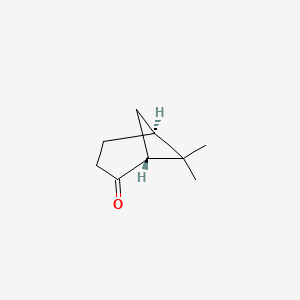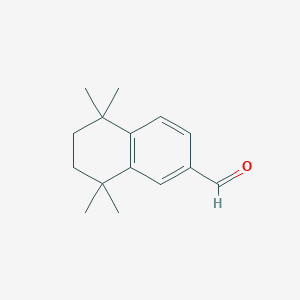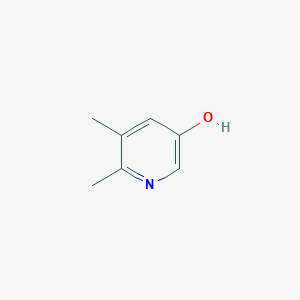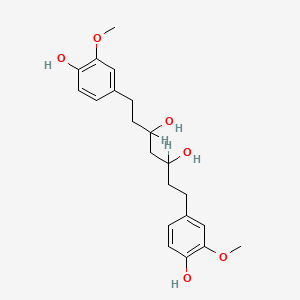
4,4'-Dibromo-3,3'-bithiophene
Overview
Description
4,4’-Dibromo-3,3’-bithiophene is an organobromine compound with the molecular formula C8H4Br2S2. It is a derivative of bithiophene, where bromine atoms are substituted at the 4 and 4’ positions of the thiophene rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
4,4’-Dibromo-3,3’-bithiophene can be synthesized through several methods. One common approach involves the bromination of 3,3’-bithiophene using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) chloride (FeCl3). The reaction typically occurs in an organic solvent like chloroform or dichloromethane at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of 4,4’-Dibromo-3,3’-bithiophene may involve large-scale bromination processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4,4’-Dibromo-3,3’-bithiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling, where palladium catalysts and boronic acids are used.
Reduction Reactions: The compound can be reduced to form 3,3’-bithiophene by using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of 4,4’-Dibromo-3,3’-bithiophene can lead to the formation of sulfoxides or sulfones under specific conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate (K2CO3) in an organic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) in an appropriate solvent.
Major Products Formed
Substitution: Various substituted bithiophenes depending on the nature of the substituent introduced.
Reduction: 3,3’-Bithiophene.
Oxidation: Sulfoxides or sulfones.
Scientific Research Applications
4,4’-Dibromo-3,3’-bithiophene has numerous applications in scientific research, including:
Organic Electronics: Used as a building block for the synthesis of conjugated polymers and small molecules in organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Sensors: Utilized in the fabrication of chemical sensors for detecting various analytes.
Photovoltaic Cells: Incorporated into the design of photovoltaic cells for improved efficiency and stability.
Mechanism of Action
The mechanism of action of 4,4’-Dibromo-3,3’-bithiophene in its applications is primarily based on its electronic properties. The bromine atoms influence the electron density distribution in the thiophene rings, affecting the compound’s reactivity and interaction with other molecules. In organic electronics, the compound’s ability to form conjugated systems allows for efficient charge transport and light absorption .
Comparison with Similar Compounds
Similar Compounds
3,3’-Dibromo-2,2’-bithiophene: Another dibromo derivative of bithiophene with bromine atoms at different positions.
4,4’-Dibromo-2,2’-bithiophene: Similar structure but with bromine atoms at the 2 and 2’ positions.
3,3’-Dibromo-3,3’-bithiophene: Bromine atoms at the 3 and 3’ positions.
Uniqueness
4,4’-Dibromo-3,3’-bithiophene is unique due to the specific positioning of the bromine atoms, which significantly influences its electronic properties and reactivity. This unique structure makes it particularly suitable for applications in organic electronics and materials science .
Properties
IUPAC Name |
3-bromo-4-(4-bromothiophen-3-yl)thiophene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Br2S2/c9-7-3-11-1-5(7)6-2-12-4-8(6)10/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAVREGJMFYCNKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CS1)Br)C2=CSC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Br2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60465954 | |
| Record name | 4,4'-Dibromo-3,3'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5556-13-8 | |
| Record name | 4,4'-Dibromo-3,3'-bithiophene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60465954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes 4,4'-dibromo-3,3'-bithiophene useful in synthesizing diverse DTHAs?
A1: this compound is a versatile precursor because it can undergo selective lithium-halogen exchange reactions. [] Depending on the reaction conditions (solvent and type of butyllithium used), either one or both bromine atoms can be selectively substituted with lithium. This allows for the controlled synthesis of both symmetrical and unsymmetrical DTHAs through subsequent reactions with electrophilic reagents. []
Q2: How is the structure of a DTHA confirmed?
A2: The structure of newly synthesized DTHAs can be confirmed through various analytical techniques. One powerful method is X-ray single-crystal analysis, which provides a three-dimensional representation of the molecule, confirming the connectivity of atoms and the overall structure. [] Other techniques like nuclear magnetic resonance spectroscopy (NMR) and mass spectrometry are also commonly employed for structural elucidation.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![[D-Pen2, Pen5]-Enkephalin](/img/structure/B1589489.png)

![Methyl imidazo[1,5-a]pyridine-6-carboxylate](/img/structure/B1589493.png)
![1-Cyclopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1589495.png)



![[3-(3-Nitrophenyl)-1,2-oxazol-5-yl]methanol](/img/structure/B1589502.png)


